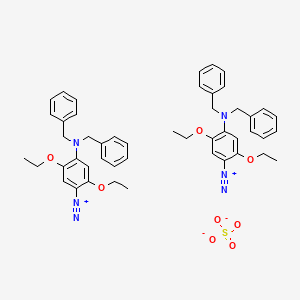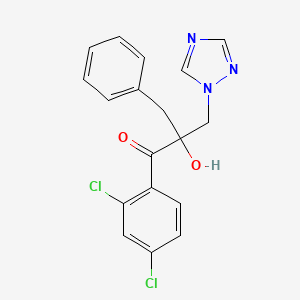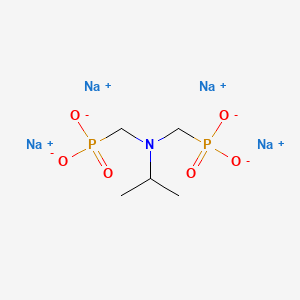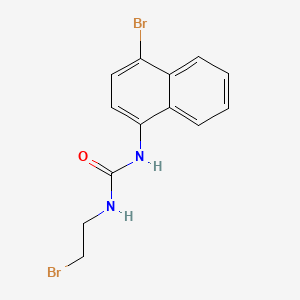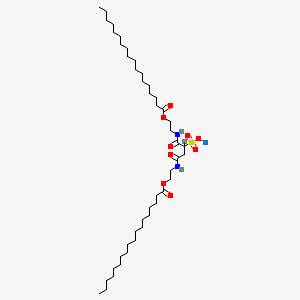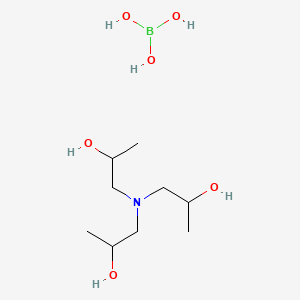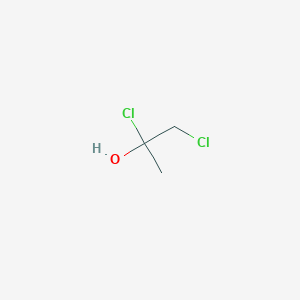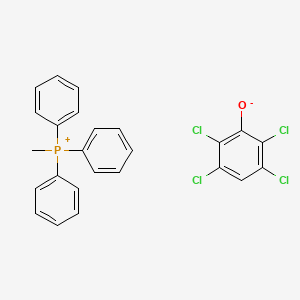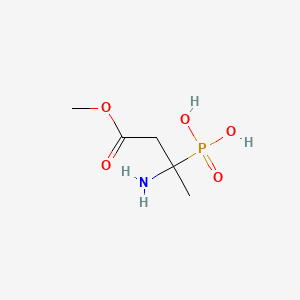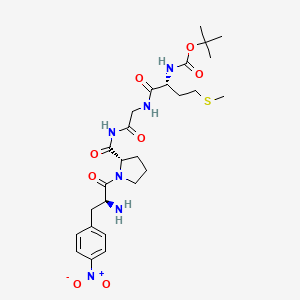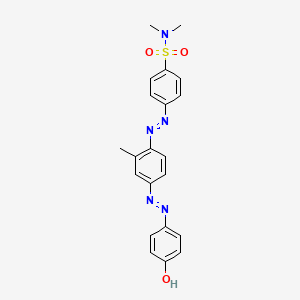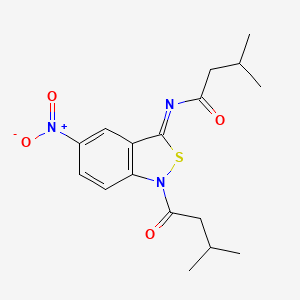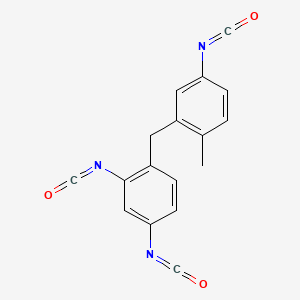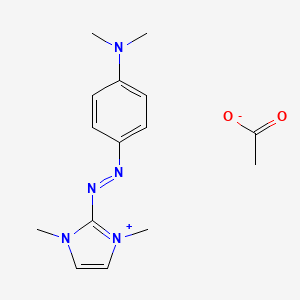
2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate is a synthetic organic compound known for its vibrant color and unique chemical properties. This compound is part of the azo dye family, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The dimethylamino group attached to the phenyl ring enhances its electron-donating properties, making it useful in various applications, including dyeing textiles and as a pH indicator.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(dimethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 1,3-dimethylimidazole under basic conditions to yield the desired azo compound. The reaction is usually carried out at low temperatures to maintain the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The diazonium salt formation and subsequent coupling reaction are monitored to ensure high yield and purity. The final product is then purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products
Oxidation: Products vary based on the oxidizing agent but may include quinones or other oxidized aromatic compounds.
Reduction: The primary products are the corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to monitor pH changes or as a chromophore in spectroscopic studies.
Biology: Employed in staining biological tissues for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用机制
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in response to environmental conditions such as pH and light. The dimethylamino group enhances its electron-donating properties, making it more reactive in certain chemical environments. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with other chemicals in industrial processes.
相似化合物的比较
Similar Compounds
Methyl Orange: Another azo dye with similar pH indicator properties.
Congo Red: Used in histology for staining tissues.
Sudan III: Employed in lipid staining.
Uniqueness
2-((4-(Dimethylamino)phenyl)azo)-1,3-dimethyl-1H-imidazolium acetate is unique due to its specific combination of the dimethylamino group and the imidazolium moiety, which provides distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring precise control over chemical reactivity and color properties.
属性
CAS 编号 |
93981-01-2 |
|---|---|
分子式 |
C15H21N5O2 |
分子量 |
303.36 g/mol |
IUPAC 名称 |
4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;acetate |
InChI |
InChI=1S/C13H18N5.C2H4O2/c1-16(2)12-7-5-11(6-8-12)14-15-13-17(3)9-10-18(13)4;1-2(3)4/h5-10H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
DXCRCNHQYDTKNV-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)[O-].CN1C=C[N+](=C1N=NC2=CC=C(C=C2)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


